molecular formula C21H25NO2 B2831474 4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione CAS No. 444336-81-6

4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B2831474
CAS No.: 444336-81-6
M. Wt: 323.436
InChI Key: HRNXETQNTHIERV-UHFFFAOYSA-N
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Description

This compound (CAS: 444336-81-6) belongs to the 4,7-ethanoisoindole-1,3-dione family, characterized by a bicyclic framework with an ethano bridge (CH₂CH₂) connecting carbons 4 and 7 of the isoindole ring. Key substituents include:

  • 4-isopropyl: Introduces steric bulk and hydrophobicity.
  • 7-methyl: Enhances electron density at the bridgehead.
  • 2-(p-tolyl): A para-methylphenyl group contributing to π-π interactions and solubility modulation.

Physical-Chemical Properties (from ):

  • Molecular Formula: C₂₁H₂₅NO₂
  • Molar Mass: 323.43 g/mol
  • Density: 1.169 ± 0.06 g/cm³
  • Boiling Point: 500.7 ± 50.0 °C (predicted)
  • pKa: -10.02 ± 0.60 (highly acidic due to electron-withdrawing dione groups).

The ethano bridge confers rigidity, while substituents influence reactivity and applications in materials science or medicinal chemistry .

Properties

IUPAC Name

1-methyl-4-(4-methylphenyl)-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-13(2)21-11-9-20(4,10-12-21)16-17(21)19(24)22(18(16)23)15-7-5-14(3)6-8-15/h5-9,11,13,16-17H,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNXETQNTHIERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(CCC3(C=C4)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the isoindole core. This can be achieved through a condensation reaction between an anhydride and an amine under acidic conditions.

    Introduction of Substituents: The isopropyl, methyl, and p-tolyl groups are introduced through alkylation reactions. These reactions often require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the isoindole, followed by the addition of the respective alkyl halides.

    Cyclization and Finalization: The final step involves the cyclization to form the ethano bridge, which can be achieved through intramolecular cyclization reactions under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents. Common reagents include halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: Alkyl halides, Grignard reagents (RMgX).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of tetrahydroisoindole compounds exhibit significant biological activities. The following are notable applications of 4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione:

  • Antitumor Activity : Preliminary studies suggest that this compound may interact with DNA topoisomerases and other critical cellular proteins involved in cancer progression. This interaction could elucidate its mechanism of action and guide the development of new anticancer therapies.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Interaction studies have indicated binding affinities with various biological targets which may lead to the development of novel therapeutic agents targeting specific enzymes involved in disease pathways.
  • Neuroprotective Effects : Some derivatives within this class have been investigated for their neuroprotective properties. This suggests that this compound may have applications in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with similar compounds:

Compound NameStructureNotable Features
2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dioneC16H15NO2Lacks isopropyl group; simpler structure
4-Isopropyl-7-methyl-2-(phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dioneC21H25NO2Similar core structure; different substituents
4-Isopropyl-7-methyl-2-(p-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindoleC21H24N2O3Contains a nitrophenyl group; potential for different biological activity

Case Studies

Several studies have documented the applications of this compound in therapeutic settings:

  • Anticancer Research : A study focused on the synthesis and evaluation of tetrahydroisoindole derivatives revealed that certain modifications could enhance antitumor activity against specific cancer cell lines .
  • Neuroprotective Studies : Research into the neuroprotective effects of related compounds highlighted the potential for developing treatments for Alzheimer's disease through modulation of neuroinflammatory pathways .

Mechanism of Action

The mechanism of action of 4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

Target Compound vs. Key Analogs:
Compound Name Bridge Type Substituents Molecular Formula Molar Mass (g/mol)
4-Isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione (CAS: 444336-81-6) Ethano (CH₂CH₂) 4-isopropyl, 7-methyl, 2-(p-tolyl) C₂₁H₂₅NO₂ 323.43
(3aR,4S,7R,7aS)-2-Phenyl-4-propyl-3a,4,7,7a-tetrahydro-1H-4,7-epithioisoindole-1,3-dione 8-oxide () Epithio (S bridge) 2-phenyl, 4-propyl, sulfoxide (8-oxide) Not provided Not available
2-(Propan-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione () Methano (CH₂) 2-isopropyl Not provided Not available
2-[4-(2-Methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione () None (simple tetrahydro) 2-[4-(2-methylphenoxy)phenyl] Not provided 333.38

Key Observations :

  • Bridge Type: The ethano bridge in the target compound provides greater conformational stability compared to the methano (shorter bridge) or epithio (sulfur-containing) analogs. The epithio derivative’s sulfoxide group (8-oxide) may increase polarity .
  • Substituents: The p-tolyl group in the target compound enhances lipophilicity relative to phenyl or phenoxy substituents in analogs.

Physicochemical Properties

Limited data for analogs necessitate caution, but trends emerge:

  • Boiling Point: The target compound’s high predicted boiling point (~500°C) suggests strong intermolecular forces due to its rigid ethano bridge and aromatic substituents. The phenoxy analog () has a higher molar mass (333.38 vs. 323.43), which may correlate with increased melting/boiling points .
  • Solubility : The p-tolyl group’s hydrophobicity likely reduces aqueous solubility compared to the sulfoxide-containing epithio analog (), which may exhibit higher polarity .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C16H15NO2C_{16}H_{15}NO_2 with a molecular weight of approximately 253.3 g/mol. The structure features a tetrahydroisoindole core with substituents that may influence its biological interactions.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Studies have shown that derivatives of isoindole compounds can inhibit tumor growth in various cancer cell lines. The specific activity of 4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione against specific cancer types remains an area of active investigation.
  • Neuroprotective Effects : Compounds with similar structural motifs have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
  • Anti-inflammatory Properties : Initial findings suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:

  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference(s)
AntitumorInhibition of cell proliferation in cancer lines
NeuroprotectiveReduction in neuronal cell death
Anti-inflammatoryDecrease in cytokine levels

Case Study 1: Antitumor Activity

In a study conducted on breast cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations. The study highlighted the potential for further development as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of similar isoindole derivatives in models of Alzheimer's disease. Findings suggested that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated animals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted aldehydes with amines, followed by cyclization under acidic or catalytic conditions. For example, refluxing with primary amines in methanol (24–48 hours) facilitates ring closure . Optimizing solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., Lewis acids) improves yields. Temperature control (80–120°C) minimizes side reactions, while purification via recrystallization (ethanol/DMF mixtures) enhances purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., distinguishing isopropyl vs. methyl groups) and confirms stereochemistry .
  • Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., 395.4 g/mol for analogues) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration, particularly for bicyclic systems .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.
  • HPLC-PDA : Monitors degradation products over time in solvents like DMSO or aqueous buffers.
  • Light/Heat Stress Testing : Accelerated aging under UV light (40°C, 75% RH) identifies photodegradation pathways .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded regions (e.g., 3a,7a hydrogens) .
  • DFT Calculations : Simulates NMR chemical shifts using software (e.g., Gaussian) to cross-validate experimental data .
  • Isotopic Labeling : Incorporates 13C labels to trace ambiguous couplings .

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states for cycloaddition reactions or enzyme binding .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., binding free energy calculations for antimicrobial activity) .
  • Docking Studies : Screens against protein databases (e.g., PDB) to identify potential therapeutic targets .

Q. How does stereochemical variation (e.g., 3aR vs. 3aS configurations) influence biological activity?

  • Methodological Answer :

  • Enantioselective Synthesis : Uses chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate enantiomers .
  • In Vitro Assays : Tests enantiomers against cell lines (e.g., cancer models) to correlate stereochemistry with IC50 values .
  • SAR Studies : Modifies substituents (e.g., p-tolyl vs. fluorophenyl) to map pharmacophore requirements .

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